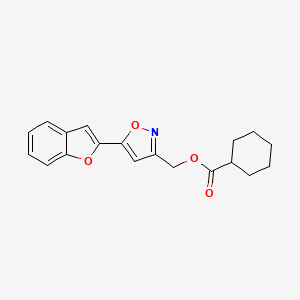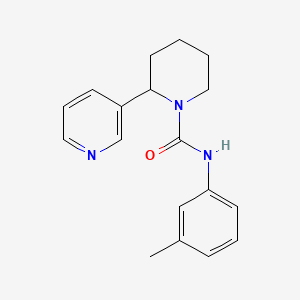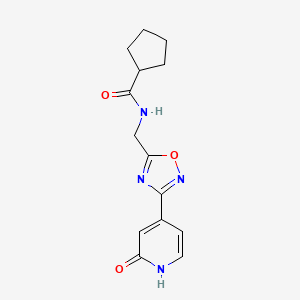
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a cyclopentanecarboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the oxadiazole group might participate in nucleophilic substitution reactions, while the dihydropyridine group might be involved in redox reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would need to be determined experimentally .Applications De Recherche Scientifique
1. Medicinal Chemistry Applications
Metabolic Studies and Drug Discovery
The compound and its derivatives, particularly those with oxadiazole rings, have been studied for their metabolic fate and disposition in drug discovery programs. For instance, research involving fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy supported the selection of HIV integrase inhibitors for further development, indicating the utility of such compounds in the pharmacokinetic assessment of potential drug candidates (Monteagudo et al., 2007).
Therapeutic Potential
Oxadiazole or furadiazole-containing compounds, including those with 1,2,4-oxadiazole rings, have shown a broad range of chemical and biological properties, highlighting their potential in developing new drugs. These compounds have exhibited various biological activities, such as antibacterial, antitumor, antiviral, and antioxidant properties, underscoring their significance in medicinal chemistry (Siwach & Verma, 2020).
2. Advanced Materials and Chemical Synthesis
Inhibitory Properties and Material Protection
The compound's derivatives have been evaluated for their inhibitory properties against corrosion, biocorrosion, and scaling in materials, demonstrating their potential application in protecting metals in industrial settings. Such studies indicate the role of oxadiazole derivatives in developing coatings or additives for metal preservation (Rochdi et al., 2014).
Synthesis of Polycyclic and Heterocyclic Compounds
Research on the synthesis of N-heterocyclic compounds has explored reactions involving derivatives of the compound, leading to the formation of products with significant inhibitory activity against biological targets such as pentosidine formation, which is associated with aging and chronic diseases (Okuda et al., 2011). These synthetic approaches contribute to the development of novel compounds with potential therapeutic applications.
Mécanisme D'action
- By binding to viral DNA polymerase, AKOS025327940 prevents the replication of viral DNA, which is crucial for the survival and propagation of herpesviruses .
- As a result, viral DNA synthesis is terminated, preventing the virus from replicating and spreading .
- Downstream effects include the inability of the virus to form complete DNA strands, leading to impaired viral replication and reduced infectivity .
- These properties impact its bioavailability and dosing regimen .
- At the cellular level, this inhibition reduces the viral load and limits the severity and duration of herpesvirus infections .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- AKOS025327940 is available in various formulations (topical cream, oral tablets, ointments, etc.). Its absorption depends on the route of administration. It distributes throughout the body, including the site of infection. AKOS025327940 undergoes minimal metabolism. It is primarily excreted unchanged in the urine.
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-11-7-10(5-6-15-11)13-17-12(21-18-13)8-16-14(20)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTASHHKVHRFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide](/img/structure/B2601503.png)
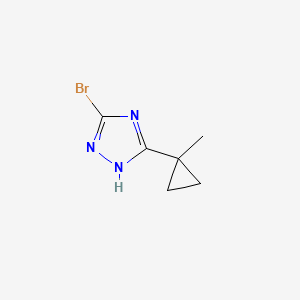
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2601506.png)

![4-fluoro-N-[4-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2601509.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2601510.png)

![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)
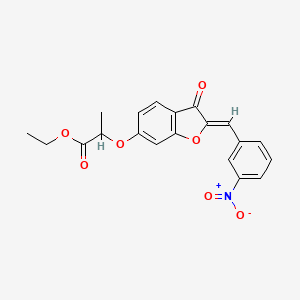
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine](/img/structure/B2601519.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2601520.png)

